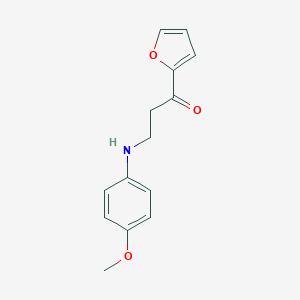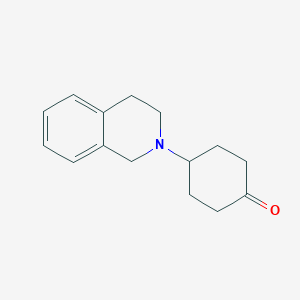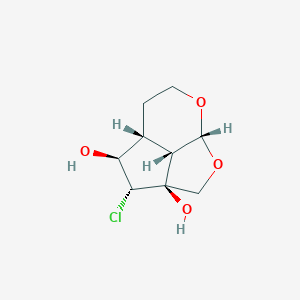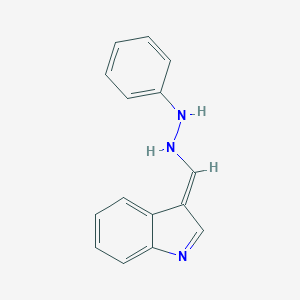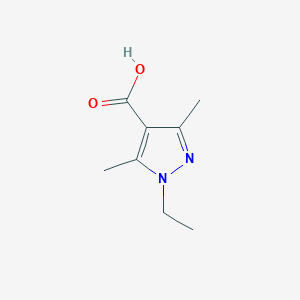![molecular formula C32H24N2O4 B185832 1,3-ビス[4-(3-アミノフェノキシ)ベンゾイル]ベンゼン CAS No. 110471-15-3](/img/structure/B185832.png)
1,3-ビス[4-(3-アミノフェノキシ)ベンゾイル]ベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is an aromatic compound with a complex structure that includes multiple benzene rings and amino groups
科学的研究の応用
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers such as polyimides and polyamides.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of advanced materials with high thermal stability and mechanical strength.
作用機序
Target of Action
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene, also known as BABB, is a phenyl ether derivative with two anilines in the terminal closure . It is primarily used as a monomer in the synthesis of high molecular weight polymers, such as polyimides .
Mode of Action
The compound’s mode of action is primarily through its interaction with other chemical entities in the process of polymerization . The presence of two amine groups in the molecule allows it to undergo condensation reactions with common electrophiles . For instance, it has been reported that this compound can react with isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC) to prepare a series of polyimide oligomer (Oligo-PI) resins with controlled molecular weights .
Biochemical Pathways
The primary biochemical pathway affected by 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is the polymerization process used to create polyimides . The compound’s structure, which includes two amine groups and ether bonds, allows it to participate in the formation of these polymers. The resulting polyimides exhibit low glass-transition temperatures and high UV permeation .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and has poor solubility in water but can dissolve in strong polar organic solvents such as dimethyl sulfoxide (dmso), n,n-dimethylformamide (dmf), and n,n-dimethylacetamide (dmac) .
Result of Action
The primary result of the action of 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is the formation of polyimides with specific structures and properties . These polymers are thermally stable and have been used in various applications due to their excellent mechanical properties .
Action Environment
The action of 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound should be stored in a cool, dry place away from light . Additionally, the reaction conditions, including the choice of solvent and temperature, can affect the polymerization process and the properties of the resulting polymers .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene can be synthesized through a multi-step process involving the reaction of 1,3-bis(4-fluorobenzoyl)benzene with 4-aminophenoxyphenol in the presence of a base such as potassium carbonate (K2CO3). This reaction is typically carried out under aromatic nucleophilic substitution conditions .
Industrial Production Methods
Industrial production methods for 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds .
類似化合物との比較
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Similar structure but with different substitution patterns on the benzene rings.
1,4-Bis(4-aminophenoxy)benzene: Another related compound with variations in the position of amino groups.
Uniqueness
1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized polymers and advanced materials .
特性
IUPAC Name |
[3-[4-(3-aminophenoxy)benzoyl]phenyl]-[4-(3-aminophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O4/c33-25-6-2-8-29(19-25)37-27-14-10-21(11-15-27)31(35)23-4-1-5-24(18-23)32(36)22-12-16-28(17-13-22)38-30-9-3-7-26(34)20-30/h1-20H,33-34H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYLAHMAYZBJOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C(=O)C4=CC=C(C=C4)OC5=CC=CC(=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552288 |
Source


|
| Record name | (1,3-Phenylene)bis{[4-(3-aminophenoxy)phenyl]methanone} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110471-15-3 |
Source


|
| Record name | (1,3-Phenylene)bis{[4-(3-aminophenoxy)phenyl]methanone} | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why was 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene chosen as a monomer in this research, and what impact did it have on the resulting polyimide?
A1: The researchers aimed to improve the processability of polyimide molding powders, which are known for their excellent thermal and mechanical properties but can be difficult to process due to their rigid structure. BABB, a diamine monomer, was specifically chosen for its flexible structure. When reacted with pyromellitic dianhydride (PMDA), BABB introduces flexible linkages within the polyimide backbone []. This modification led to a significant reduction in both the glass-transition temperature and melt viscosity of the resulting polyimide molding powder compared to traditional polyimides []. These changes are highly desirable as they translate to easier processing without compromising the material's thermal stability [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
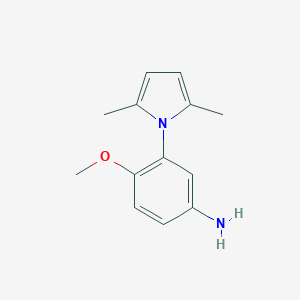
![2-Sulfamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B185757.png)
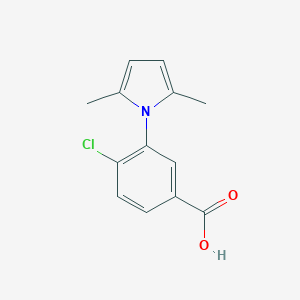
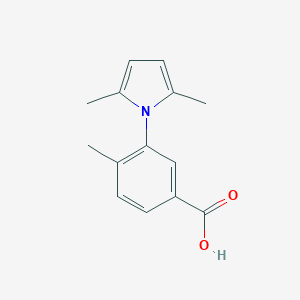
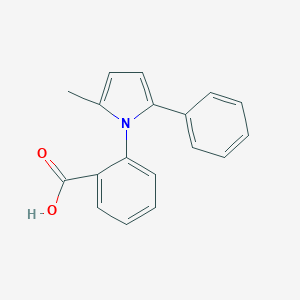
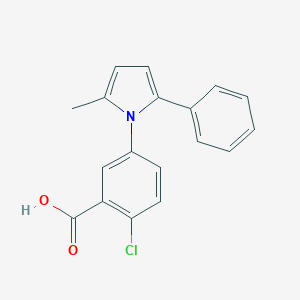
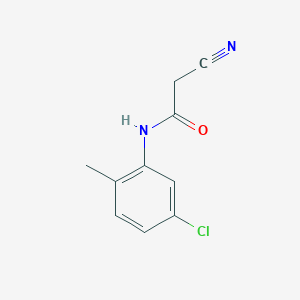
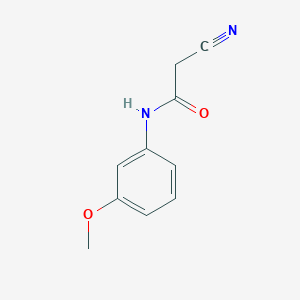
![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)
